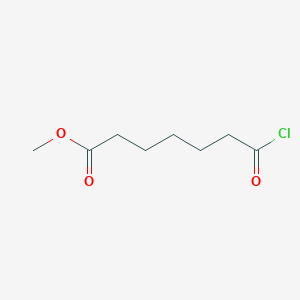amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid](/img/structure/B12507185.png)
2-({1-[2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, carbamates, and aromatic rings. Its unique configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These amino acids are then coupled with other intermediates using peptide coupling reagents such as HATU or EDCI in the presence of a base like DIPEA.
The cyclohexyl group is introduced through a cyclization reaction, and the final product is obtained after deprotection and purification steps. The reaction conditions often involve the use of organic solvents like DMF or DCM and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance efficiency and consistency. Additionally, industrial methods may incorporate advanced purification techniques such as HPLC to achieve the desired purity levels.
化学反应分析
Types of Reactions
2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
Compared to similar compounds, 2-({1-2-cyclohexyl-2-(2-{[(9H-fluoren-9-ylmethoxy)carbonylamino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.
属性
分子式 |
C47H52N4O7 |
|---|---|
分子量 |
784.9 g/mol |
IUPAC 名称 |
2-[[1-[2-cyclohexyl-2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C47H52N4O7/c1-30(50(2)47(57)58-29-38-36-25-14-12-23-34(36)35-24-13-15-26-37(35)38)43(52)48-41(33-21-10-5-11-22-33)45(54)51-28-16-27-39(51)44(53)49-42(46(55)56)40(31-17-6-3-7-18-31)32-19-8-4-9-20-32/h3-4,6-9,12-15,17-20,23-26,30,33,38-42H,5,10-11,16,21-22,27-29H2,1-2H3,(H,48,52)(H,49,53)(H,55,56) |
InChI 键 |
GZMLKDJDSMXRGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


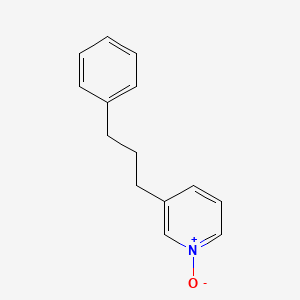
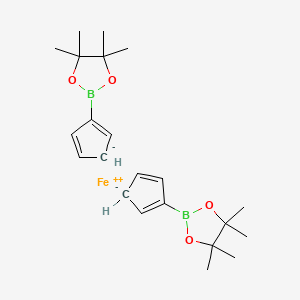
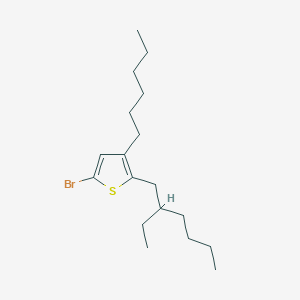

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)

![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
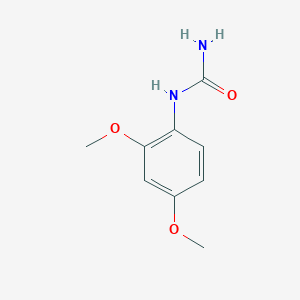
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
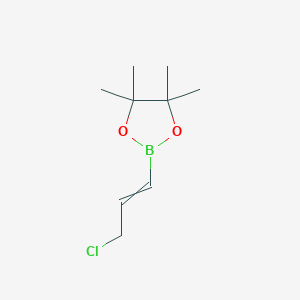
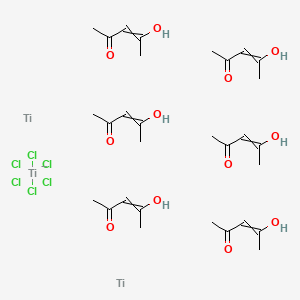
![9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B12507176.png)
